4-(4-Methylpiperazinocarbonyl)benzylamine
Overview
Description
4-(4-Methylpiperazinocarbonyl)benzylamine is a chemical compound characterized by a benzylamine structure with a 4-methylpiperazinecarbonyl group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylpiperazinocarbonyl)benzylamine typically involves the reaction of benzylamine with 4-methylpiperazinecarbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at temperatures ranging from 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly employed for industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methylpiperazinocarbonyl)benzylamine can undergo various chemical reactions, including:
Oxidation: The benzylamine group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form 4-(4-methylpiperazinocarbonyl)benzyl alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde, Benzoic acid
Reduction: 4-(4-Methylpiperazinocarbonyl)benzyl alcohol
Substitution: Various substituted piperazines
Scientific Research Applications
4-(4-Methylpiperazinocarbonyl)benzylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which 4-(4-Methylpiperazinocarbonyl)benzylamine exerts its effects depends on its specific application. In medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the specific use case.
Comparison with Similar Compounds
4-(4-Methylpiperazinocarbonyl)benzylamine is similar to other compounds with piperazine and benzylamine structures. its unique combination of these functional groups gives it distinct properties and applications. Some similar compounds include:
4-(4-Methylpiperazinocarbonyl)phenylboronic acid
4-(4-Methylpiperazinocarbonyl)methylphenylboronic acid
4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride
These compounds share structural similarities but may differ in their reactivity and applications.
Properties
IUPAC Name |
[4-(aminomethyl)phenyl]-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15-6-8-16(9-7-15)13(17)12-4-2-11(10-14)3-5-12/h2-5H,6-10,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBSRIFTHJGMJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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